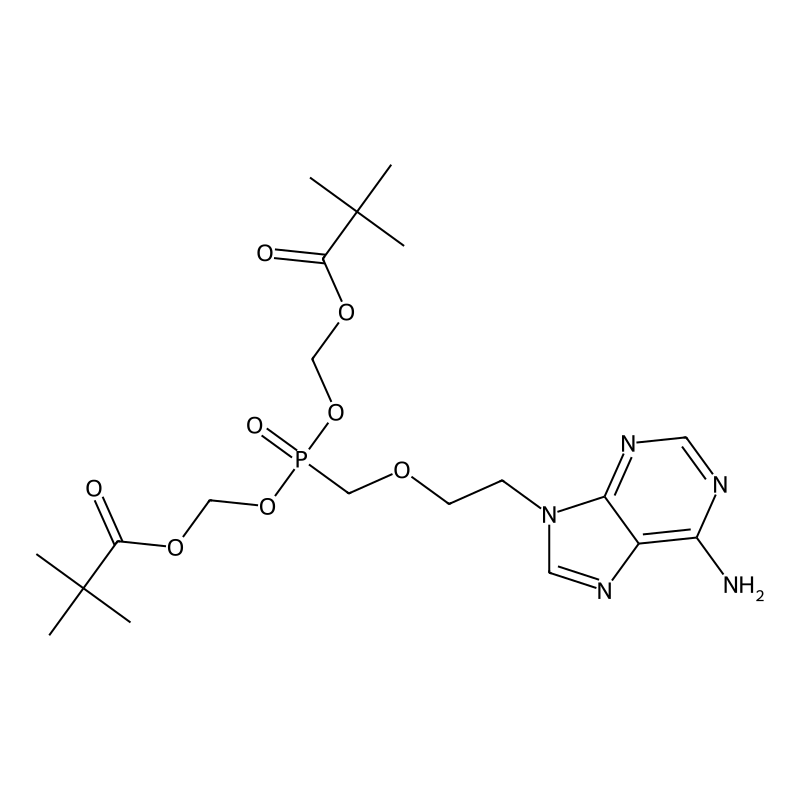

Adefovir Dipivoxil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Adefovir Dipivoxil (CAS 142340-99-6) is a diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEICC5AjeJ5Jas6-x6aXDlU68E0PvER9nDoD4eJ7pVSC8i6L0iTHLpNxgpXZ_ThEXyoFh6UWyROCxGO_3zTpxcXLubwCAOXsAS_voIr9PhqvMktBZhYN8FR0biEJGZQE3R1MEy5oxr_eDA4eP0%3D)] The core function of this compound is to act as an orally administered delivery system for the active antiviral agent, adefovir. The dipivoxil moiety enhances lipophilicity and cell permeability, facilitating absorption from the gastrointestinal tract.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIDirXVinISMcWk_w4CIEz40YqssusfeTUWbqcnNM0A-1Y0bJDEoN0wr1Cgf-y_dM2Tx9WDggMUWkau5b98dFv9a1acn5sF9dUm-TrnqR2oFfiKjJlaMwnWgfnv6MrgcnWJiPMNcEmMKx5M3w3)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGjp4s4Y27xxS78d3fpJSm9LvYlNSMEo2qNF3PxyOwevJHU1ueofHWXySp3s_mJuM-68nXs0a13SeQbHZ-zwtufayytEkckhqHX6m-qByWuyj6iwR7zE4fzAGu79gbexK_Fbkgz6XALU4aQKGw)] Following absorption, esterases rapidly hydrolyze the molecule to release adefovir, which is then phosphorylated by cellular kinases to its active diphosphate form. This active metabolite inhibits viral DNA polymerase (reverse transcriptase), terminating viral DNA chain elongation and effectively halting replication.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEICC5AjeJ5Jas6-x6aXDlU68E0PvER9nDoD4eJ7pVSC8i6L0iTHLpNxgpXZ_ThEXyoFh6UWyROCxGO_3zTpxcXLubwCAOXsAS_voIr9PhqvMktBZhYN8FR0biEJGZQE3R1MEy5oxr_eDA4eP0%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGaFlKdg6mNmm3YGEmE4UC6FzMBZzDGMga6tA8u7qgGj1ZwjXO34SBd8AoOEoEn6oKhzqg2kZyn4DiQ1pV2TfH8yrNjoR6W2CJ75GDTEZMkchBl29Wl6jqk34E_ki3VWWGnGez-GB6N5fUfwKKUIqxnvCORLtGf0468Rnfh8_K-kXP6Go_FPr_hvtyev0kz6rrh6BKfBxqSzFaU6aUoxMhMK-Ou)] This prodrug strategy is essential for achieving therapeutic concentrations of adefovir via oral administration, a route that is ineffective for the parent compound due to its poor membrane permeability.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHCHm1wIpItsYQAgZvlS1cr14PfmxaxqLDYqrf9zjfUfIdQ7m58DSSRb-33fsP9iHsCD7cQWk3jc3wGeII3szJrxgOAnv7dyIW23vfdr3aT9wKtblyrQDNAn7umjxtm-JKcEize-27yoyv)]

References

- [1] Cundy, K. C., et al. "Adefovir is poorly absorbed in a number of species, including rats, monkeys, and humans." Journal of Infectious Diseases (1995).

- [2] Naesens, L., et al. "Prodrug strategies in developing antiviral nucleoside analogs." Antiviral Research 149 (2018): 1-19.

- [4] Srinivas, N., et al. "A simple and reliable stability-indicating RP-HPLC method was developed and validated for analysis of adefovir dipivoxil (ADV)." Journal of Chromatographic Science 52.7 (2014): 639-645.

- [5] Nath, R., et al. "Prodrug Approach as a Strategy to Enhance Drug Permeability." Pharmaceutics 17.3 (2025): 424.

- [6] Shaw, J. P., et al. "Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1." Antimicrobial Agents and Chemotherapy 43.1 (1999): 91-96.

Direct substitution of Adefovir Dipivoxil with its parent compound, adefovir, is impractical for any research or development focused on oral administration. The parent adefovir exhibits poor oral bioavailability due to the limited intestinal permeability of its phosphonate group.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)] The dipivoxil ester modification is not an optional formulation choice but a fundamental structural requirement to overcome this absorption barrier. Studies demonstrate that the prodrug form, Adefovir Dipivoxil, achieves an oral bioavailability of approximately 59% in humans, enabling effective systemic concentrations of adefovir after oral dosing.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfjP9N2NfLG-bLVGdYT0aU62fBG8QDlCitcNBc--IgcMftihdHjIH1-rCBB6bQOLvRRD-_PJO-_jtrPIR8xy-WawmSjGf1CE-JpWOpjFXxzPRnV1py6q8I6F0Z7V-suIbO6hgR9I3zsQWloSw%3D)] In contrast, adefovir itself is not suitable for oral delivery, making the two compounds non-interchangeable for applications requiring this route of administration. Procuring adefovir for an oral formulation study would lead to process failure, as it lacks the necessary physicochemical properties for effective gastrointestinal absorption.

References

- [1] Shaw, J. P., et al. "Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1." Antimicrobial Agents and Chemotherapy 43.1 (1999): 91-96.

- [2] HEPSERA® (adefovir dipivoxil) Tablets, for oral use. FDA. Dec 2018.

Oral Bioavailability: Overcoming the Absorption Barrier of the Parent Compound Adefovir

The primary procurement justification for Adefovir Dipivoxil is its dramatically improved oral bioavailability compared to the active parent drug, adefovir. The dipivoxil ester prodrug design was specifically engineered to enhance gastrointestinal absorption. In humans, oral administration of Adefovir Dipivoxil results in an adefovir bioavailability of approximately 59%.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)] This contrasts sharply with the parent compound, adefovir, which is known to be poorly absorbed orally across multiple species, including humans, due to the low intestinal permeability of its phosphonate group.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfjP9N2NfLG-bLVGdYT0aU62fBG8QDlCitcNBc--IgcMftihdHjIH1-rCBB6bQOLvRRD-_PJO-_jtrPIR8xy-WawmSjGf1CE-JpWOpjFXxzPRnV1py6q8I6F0Z7V-suIbO6hgR9I3zsQWloSw%3D)]

| Evidence Dimension | Oral Bioavailability of Adefovir |

| Target Compound Data | Approx. 59% (from Adefovir Dipivoxil) |

| Comparator Or Baseline | Adefovir (Parent Drug): Poor/low |

| Quantified Difference | Substantial improvement enabling oral administration |

| Conditions | Human subjects, oral administration. |

This makes Adefovir Dipivoxil the required choice for any research or formulation development involving oral administration, as the parent drug is not viable for this route.

Enhanced Permeability: A 100-Fold Increase in Membrane Permeability Over Adefovir

The structural modification from adefovir to Adefovir Dipivoxil translates to a massive increase in its ability to cross biological membranes. In vitro permeability model studies reported a 100-fold increase in permeability for the Adefovir Dipivoxil prodrug compared to the parent compound.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)] This significant enhancement is attributed to the functionalization of the phosphonate group with pivaloyloxymethyl (POM) esters, which increases lipid solubility and facilitates passive diffusion across cell membranes.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)]

| Evidence Dimension | Membrane Permeability Enhancement |

| Target Compound Data | 100-fold increase |

| Comparator Or Baseline | Adefovir (Parent Drug) |

| Quantified Difference | 100x |

| Conditions | In vitro permeability models (e.g., Caco-2 cells). |

For researchers modeling drug absorption or developing formulations, this quantitative leap in permeability is a critical performance differentiator that justifies the selection of the prodrug for achieving intracellular delivery.

Solubility Profile: pH-Dependent Solubility Critical for Formulation and Process Design

Adefovir Dipivoxil exhibits a distinct, pH-dependent aqueous solubility profile that is critical for process chemistry and formulation development. Its solubility is significantly higher in acidic conditions, measured at 19 mg/mL at pH 2.0, compared to near-neutral conditions, where it drops to 0.4 mg/mL at pH 7.2.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)] This property dictates the choice of solvents and buffer systems for crystallization, purification, and the design of oral dosage forms. For instance, its solubility in various organic solvents increases in the order: isopropyl ether < 2-propanol < ethyl acetate < ethanol < acetone < dichloromethane, providing a quantitative basis for solvent selection in manufacturing and laboratory workflows.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfjP9N2NfLG-bLVGdYT0aU62fBG8QDlCitcNBc--IgcMftihdHjIH1-rCBB6bQOLvRRD-_PJO-_jtrPIR8xy-WawmSjGf1CE-JpWOpjFXxzPRnV1py6q8I6F0Z7V-suIbO6hgR9I3zsQWloSw%3D)]

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 19 mg/mL (at pH 2.0) vs 0.4 mg/mL (at pH 7.2) |

| Comparator Or Baseline | pH conditions |

| Quantified Difference | 47.5-fold decrease in solubility from pH 2.0 to 7.2 |

| Conditions | Aqueous solution at 298.15 K. |

This specific solubility data is essential for procurement decisions related to process development, enabling rational selection of solvent systems and pH conditions to ensure efficient handling, purification, and formulation.

Antiviral Potency vs. Tenofovir DF: Comparative Efficacy in HBV Treatment Models

In head-to-head clinical studies for chronic hepatitis B (CHB), Tenofovir Disoproxil Fumarate (TDF) demonstrated superior antiviral efficacy compared to Adefovir Dipivoxil. After 48 weeks of treatment in HBeAg-positive patients, 76% of patients receiving TDF achieved viral suppression (HBV DNA <400 copies/mL) versus only 13% of patients receiving Adefovir Dipivoxil.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)] In HBeAg-negative patients, the rates were 93% for TDF versus 63% for Adefovir Dipivoxil.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)] While both are effective antivirals, this quantitative difference establishes TDF as the more potent agent in these specific clinical contexts.

| Evidence Dimension | Viral Suppression Rate (HBV DNA <400 copies/mL) at 48 Weeks |

| Target Compound Data | 13% (HBeAg-positive); 63% (HBeAg-negative) |

| Comparator Or Baseline | Tenofovir DF: 76% (HBeAg-positive); 93% (HBeAg-negative) |

| Quantified Difference | TDF was 5.8x more effective in HBeAg-positive and 1.5x more effective in HBeAg-negative patients. |

| Conditions | Phase 3, double-blind clinical trials in patients with chronic HBV infection. |

For researchers selecting a compound for CHB studies, this evidence provides a clear benchmark of relative potency, justifying the choice of Adefovir Dipivoxil as a reference compound or when investigating mechanisms where its specific metabolic pathway or side-effect profile is relevant.

Development of Oral Formulations for Antiviral Drug Delivery

This compound is the correct choice for projects focused on creating and optimizing oral solid dosage forms of nucleotide analogs. Its established 59% oral bioavailability serves as a critical performance benchmark, and its well-defined, pH-dependent solubility provides the necessary data for rational formulation design, including the selection of excipients and buffer systems to ensure stability and dissolution.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdy65g23Hf3UfugT7260LnMOKdrVUhYZmNpLQb87xr5WI-PVOXPT0Bb2FP2tqvJbberjGy9Y7_3Th68pEECBl8IKpGd4HVVu8d2YpJyeW9YSMqeJc2F_6w0bQYc5O8O-SdSR0xNTCBPeF3OGyGiypAhXS3WGABV5q2t18ar8CYjdB1nurU0-nyeo6AKCnnH1B40l_vavz8Ump9Vz8rLCcF_fKjIkWfm_iZ16xZAvNhnPGtpJTLhUiOBMX6kK-Zz5nURXVGcLmosE55bw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXZkdaIRBys06zVRsLf-89By_LFqHJsyJRgV51qA2gdZX1Nkff12A-MS_0EBRHO4ha19_OUQYLue0Jc3zBAbAPbBTR7MwwjAGn4cj9QqzWfc6aX3CADdTjMfhZrQXM8IPwjsBisI7WBykau1h5FdUpsuKbo4NCMRyKG_ABuE6qXWuiePlubg%3D%3D)]

Preclinical Pharmacokinetic and Absorption Studies

Adefovir Dipivoxil is essential for in vivo and in vitro studies investigating the absorption, distribution, metabolism, and excretion (ADME) of phosphonate prodrugs. The 100-fold higher permeability compared to its parent compound, adefovir, makes it a suitable model for examining the mechanisms of esterase-mediated activation and intestinal transport of lipophilic prodrugs.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfjP9N2NfLG-bLVGdYT0aU62fBG8QDlCitcNBc--IgcMftihdHjIH1-rCBB6bQOLvRRD-_PJO-_jtrPIR8xy-WawmSjGf1CE-JpWOpjFXxzPRnV1py6q8I6F0Z7V-suIbO6hgR9I3zsQWloSw%3D)]

Reference Compound in Comparative Antiviral Efficacy Screening

In head-to-head screening of new anti-HBV agents, Adefovir Dipivoxil serves as a crucial reference standard. Its known potency, where 13-63% of patients achieve viral suppression depending on HBeAg status, provides a well-documented baseline against which the efficacy of novel compounds, such as next-generation liver-targeting prodrugs or alternative nucleotide inhibitors, can be quantitatively measured.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHCHm1wIpItsYQAgZvlS1cr14PfmxaxqLDYqrf9zjfUfIdQ7m58DSSRb-33fsP9iHsCD7cQWk3jc3wGeII3szJrxgOAnv7dyIW23vfdr3aT9wKtblyrQDNAn7umjxtm-JKcEize-27yoyv)]

References

- [1] HEPSERA® (adefovir dipivoxil) Tablets, for oral use. FDA. Dec 2018.

- [2] Yi, G., et al. "Solubilities of Adefovir Dipivoxil in Different Binary Solvents at 298.15 K." Journal of Chemical & Engineering Data 53.4 (2008): 964-966.

- [3] Annaert, P., et al. "Prodrug Approach as a Strategy to Enhance Drug Permeability." Pharmaceutics 17.3 (2025): 424.

- [4] Marcellin, P., et al. "Tenofovir disoproxil fumarate versus adefovir dipivoxil for chronic hepatitis B." New England Journal of Medicine 359.23 (2008): 2442-2455.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

0.8

Appearance

Melting Point

UNII

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Hepsera is indicated for the treatment of chronic hepatitis B in adults with: compensated liver disease with evidence of active viral replication, persistently elevated serum-alanine-aminotransferase (ALT) levels and histological evidence of active liver inflammation and fibrosis. Initiation of Hepsera treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier to resistance is not available or appropriate (see section 5. 1); decompensated liver disease in combination with a second agent without cross-resistance to Hepsera.

Pharmacology

Adefovir Dipivoxil is a dipivoxil formulation of adefovir, a nucleoside reverse transcriptase inhibitor analog of adenosine with activity against hepatitis B virus (HBV), herpes virus, and human immunodeficiency virus (HIV).

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AF - Nucleoside and nucleotide reverse transcriptase inhibitors

J05AF08 - Adefovir dipivoxil

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Adefovir is renally excreted by a combination of glomerular filtration and active tubular secretion.

392 ± 75 mL/kg [Vd at steady state, intravenous administration of 1.0 mg/kg/day]

352 ± 9 mL/kg [Vd at steady state, intravenous administration of 3.0 mg/kg/day]

469 ± 99.0 mL/min [Patients with Unimpaired renal Function receiving a 10 mg single dose]

356 ± 85.6 mL/min [Patients with mild renal impairement receiving a 10 mg single dose]

237 ± 118 mL/min [Patients with moderate renal impairement receiving a 10 mg single dose]

91.7 ± 51.3 mL/min [Patients with severe renal impairement receiving a 10 mg single dose]

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Explore Compound Types